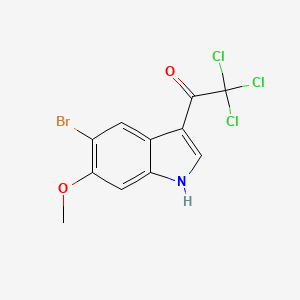![molecular formula C16H12ClN5 B13705480 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a hydrazino group linked to a phenyl and pyridyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable aldehyde or ketone, such as phenyl(2-pyridyl)methanone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-phenylpyridazine: A structurally similar compound with a phenyl group instead of the hydrazino linkage.
6-Phenyl-3(2H)-pyridazinone: Another related compound with a pyridazinone ring.
Uniqueness
3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities compared to other pyridazine derivatives .
Propiedades
Fórmula molecular |
C16H12ClN5 |
|---|---|
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridazin-3-amine |
InChI |
InChI=1S/C16H12ClN5/c17-14-9-10-15(20-19-14)21-22-16(12-6-2-1-3-7-12)13-8-4-5-11-18-13/h1-11H,(H,20,21) |
Clave InChI |
LSQJSBBLFRSSCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=NN=C(C=C2)Cl)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)

![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)





![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)
